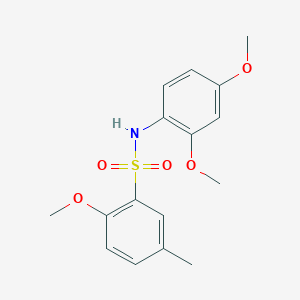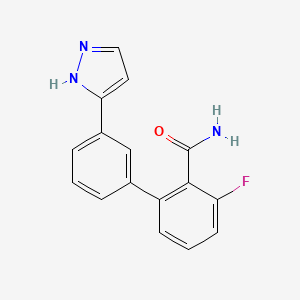
ethyl 4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a piperazine derivative that has been synthesized through a multi-step process involving several chemical reactions.
作用機序
The mechanism of action of ethyl 4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinecarboxylate is not fully understood. However, studies have suggested that the compound may exert its anticancer activity through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The compound may also exert its antifungal and antibacterial activity through the disruption of fungal and bacterial cell membranes.
Biochemical and Physiological Effects:
Ethyl 4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinecarboxylate has been shown to exhibit significant biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, fungi, and bacteria. The compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, the compound has been shown to exhibit anti-inflammatory and analgesic effects.
実験室実験の利点と制限
The advantages of using ethyl 4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinecarboxylate in lab experiments include its significant anticancer, antifungal, and antibacterial activity. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research and development of ethyl 4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinecarboxylate. These include:
1. Further studies to fully understand the mechanism of action of the compound.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Investigation of the potential applications of the compound in other fields, such as agriculture and veterinary medicine.
4. Development of derivatives of the compound with improved efficacy and reduced toxicity.
5. Investigation of the potential use of the compound in combination with other anticancer, antifungal, and antibacterial agents.
合成法
The synthesis of ethyl 4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinecarboxylate involves a multi-step process that includes several chemical reactions. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with bromine in the presence of acetic acid to yield 5-bromo-2,4-dimethoxybenzaldehyde. The second step involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with piperazine in the presence of acetic anhydride to yield 4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinecarboxylic acid. The final step involves the esterification of 4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinecarboxylic acid with ethanol in the presence of concentrated sulfuric acid to yield ethyl 4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinecarboxylate.
科学的研究の応用
Ethyl 4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinecarboxylate has potential applications in various fields of scientific research. The compound has been shown to exhibit significant anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to exhibit significant antifungal activity against several fungal strains. Additionally, the compound has been shown to exhibit significant antibacterial activity against several bacterial strains.
特性
IUPAC Name |
ethyl 4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4/c1-4-23-16(20)19-7-5-18(6-8-19)11-12-9-13(17)15(22-3)10-14(12)21-2/h9-10H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOJIWGFONEIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=C(C=C2OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclohexanecarboxamide](/img/structure/B5102635.png)

![6-(4-chlorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5102642.png)
![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-methylphenyl)acetamide](/img/structure/B5102652.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B5102655.png)
![4-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5102662.png)

![N-[1-(1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5102697.png)

![1-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5102722.png)
![N-{4-hydroxy-3-methyl-5-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5102729.png)
![1-(2-furylmethyl)-5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5102737.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrophenyl)piperazine](/img/structure/B5102753.png)